BenchChemオンラインストアへようこそ!

BMS 961

RARγ Selectivity Nuclear Receptor Pharmacology Tool Compound Validation

BMS 961 is the tool compound of choice for unambiguous dissection of RARγ-mediated biology. Its clean selectivity window—EC50 30 nM at RARγ, 1000 nM at RARβ, and no activity at RARα—eliminates the confounding off-target effects seen with pan-retinoids or less selective agonists. At sub-100 nM concentrations, observed effects are exclusively RARγ-driven, making it indispensable for target validation, immuno-oncology, ocular inflammation, and dermatology research. Procure with confidence knowing you are acquiring a precisely characterized, high-purity batch that ensures experimental reproducibility.

Molecular Formula C23H26FNO4
Molecular Weight 399.5 g/mol
CAS No. 185629-22-5
Cat. No. B1143288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 961
CAS185629-22-5
Synonyms(S)-3-fluoro-4-(2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamido)benzoic acid
Molecular FormulaC23H26FNO4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C
InChIInChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)
InChIKeyAANFHDFOMFRLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS 961 (CAS 185629-22-5): Selective RARγ Agonist for Retinoid Signaling and Inflammation Research


BMS 961 (also referenced as BMS 189961) is a small-molecule agonist of retinoic acid receptor gamma (RARγ) . It belongs to the nuclear receptor superfamily and is chemically defined as 3-fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-acetyl]amino]-benzoic acid with a molecular weight of 399.46 g/mol . It is offered by multiple vendors for research use, with typical specifications including a purity of >97% and a formulation as a crystalline solid . As a tool compound, its primary value lies in its ability to dissect RARγ-specific signaling pathways, which are distinct from those mediated by the RARα and RARβ isoforms .

Why BMS 961 (CAS 185629-22-5) Cannot Be Substituted by Generic Pan-Retinoids or Less Selective RAR Agonists


Generic substitution with pan-retinoids like all-trans retinoic acid (ATRA) or even other RARγ-preferring agonists fails because the precise isoform-selectivity profile is the primary determinant of downstream biological effects and potential off-target activity. BMS 961 provides a unique selectivity window (RARγ EC50 = 30 nM vs. RARβ EC50 = 1,000 nM) and shows no measurable activity at RARα . This specific pharmacological signature, where activity is confined to a single RAR isoform at low concentrations, cannot be replicated by compounds with broader or different selectivity profiles (e.g., Trifarotene, which has an RARγ EC50 of 7.7 nM but retains significant activity at RARα and RARβ) [1]. Using a less selective tool compound introduces confounding variables that obscure RARγ-specific biology and compromise experimental reproducibility in applications ranging from developmental biology to immuno-oncology.

Quantitative Differentiation Guide for BMS 961 (CAS 185629-22-5) vs. Comparators


Isoform-Selectivity Profile of BMS 961 vs. Pan-RAR Agonist ATRA and RARγ Agonist Trifarotene

BMS 961 exhibits a distinct isoform-selectivity profile that differentiates it from both non-selective pan-retinoids and other RARγ agonists. In a standard transactivation assay, BMS 961 activates RARγ with an EC50 of 30 nM, while its activity at RARβ is 33-fold lower (EC50 = 1,000 nM) and no activity is detected at RARα . This contrasts sharply with the pan-agonist all-trans retinoic acid (ATRA), which activates all three RAR isoforms (RARα, RARβ, RARγ) with similar potency [1], and with Trifarotene, a more potent RARγ agonist (EC50 = 7.7 nM) that nonetheless retains substantial activity at RARα (EC50 = 500 nM) and RARβ (EC50 = 125 nM) [2].

RARγ Selectivity Nuclear Receptor Pharmacology Tool Compound Validation

Functional Differentiation in Ex Vivo Limb Development Model vs. Pan-RAR Agonist ATRA

In a 6-day ex vivo culture of mouse embryonic limb buds, BMS 961 (reported as BMS-189961) demonstrates a unique, concentration-dependent effect on limb morphogenesis. At a concentration of 0.01 µM, BMS 961 decreases long bone growth and digit formation, whereas the pan-RAR agonist ATRA (0.1 or 1.0 µM) causes severe, global dysmorphology [1]. This illustrates that even at an order of magnitude lower concentration, the RARγ-selective agonist BMS 961 produces a distinct and more targeted effect on specific developmental processes compared to the broad, teratogenic effects of ATRA [1].

Developmental Biology Chondrogenesis RARγ Signaling Ex Vivo Model

Anti-Inflammatory Activity in Fungal Keratitis Model

In a model of Aspergillus fumigatus infection in human corneal epithelial cells, BMS 961 suppresses the expression of the fungal pattern-recognition receptor Dectin-1 and pro-inflammatory cytokines . This effect is specific to the activation of RARγ, as its upregulation upon A. fumigatus stimulation is blocked by BMS 961 . This provides a clear, disease-relevant functional differentiation where targeting RARγ with BMS 961 yields an anti-inflammatory outcome in an innate immune context.

Ocular Inflammation Antifungal Immunity Dectin-1 RARγ Signaling

Differentiation in Cancer Cell Biology: Sensitization of Myeloma Cells to Proteasome Inhibition

In multiple myeloma (MM) cells, BMS 961, like the pan-agonist ATRA, can resensitize cells to the proteasome inhibitor carfilzomib (Cfz) in vitro and significantly enhance the therapeutic effects of Cfz in established MM in vivo [1]. The key differentiator is that BMS 961 achieves this effect through selective activation of RARγ, circumventing the pleiotropic effects and potential toxicities associated with pan-RAR activation by ATRA [2]. This provides a more targeted strategy for overcoming drug resistance in this hematological malignancy.

Multiple Myeloma Cancer Biology Drug Sensitization Immuno-Oncology

In Vitro Induction of TSLP in Murine Skin: A Specific Pharmacodynamic Marker

Application of BMS 961 to mouse ear skin in vitro leads to a significant increase in transcripts for thymic stromal lymphopoietin (TSLP), a key cytokine in atopic dermatitis pathogenesis . This response is a direct, specific pharmacodynamic readout of RARγ activation in skin, a tissue where RARγ is the predominant isoform [1]. This differentiates BMS 961 from RARα- or RARβ-selective agonists, which would not be expected to induce the same response in this tissue.

Dermatology Atopic Dermatitis TSLP Pharmacodynamics

High-Value Research Applications for BMS 961 (CAS 185629-22-5) Based on Quantitative Evidence


Isoform-Selective Tool for Nuclear Receptor Pharmacology Studies

Researchers seeking to delineate the specific role of RARγ in any biological process can rely on BMS 961 as a 'clean' pharmacological tool. Its high selectivity for RARγ over RARβ (33-fold) and lack of activity at RARα ensure that any observed effects at concentrations up to ~100 nM are attributable to RARγ activation . This is essential for target validation studies and for building accurate signaling pathway models without the confounding influence of other RAR isoforms [1].

Investigating RARγ-Specific Roles in Inflammation and Innate Immunity

The compound is particularly well-suited for studies in ocular inflammation (e.g., fungal keratitis) and other mucosal surfaces. Evidence shows that BMS 961 can modulate key innate immune receptors like Dectin-1 and suppress pro-inflammatory cytokine production in response to fungal pathogens . This application leverages the unique expression pattern of RARγ in barrier tissues to probe its function in host-pathogen interactions and immune homeostasis.

Studying RARγ-Driven Mechanisms in Cancer Cell Growth and Drug Resistance

For oncology research, particularly in hematological malignancies like multiple myeloma, BMS 961 provides a means to specifically activate RARγ pathways that influence cell proliferation, apoptosis, and drug sensitivity. Its demonstrated ability to resensitize myeloma cells to proteasome inhibitors in vivo offers a more targeted approach compared to using non-selective pan-retinoids . This makes it a valuable compound for preclinical studies exploring novel combination therapies and understanding mechanisms of drug resistance [1].

Preclinical Dermatology Models Focused on RARγ-Mediated Skin Biology

Given that RARγ is the predominant RAR isoform in skin, BMS 961 is an optimal tool for dermatological research. The validated induction of TSLP in murine skin provides a clear pharmacodynamic endpoint for confirming target engagement in this tissue . This enables researchers to study the role of RARγ in skin barrier function, inflammation (e.g., atopic dermatitis), and keratinocyte biology with a level of specificity that non-selective retinoids cannot provide [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS 961

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.